4-hydroxysphinganine-1-phosphate (Saccharomyces Cerevisiae)

Description

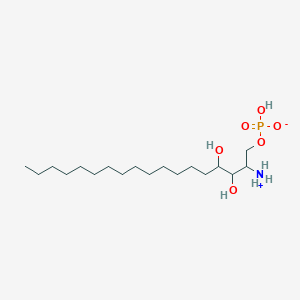

4-Hydroxysphinganine-1-phosphate (CAS 383908-62-1) is a sphingolipid derivative biosynthesized by the yeast Saccharomyces cerevisiae. Structurally, it consists of a sphinganine backbone with a hydroxyl group at the 4-position and a phosphate group esterified at the 1-position . Its molecular formula is C₁₈H₄₀NO₆P, with a molecular weight of 397.487 g/mol and a density of 1.1 g/cm³ . The compound is commercially available at high purity (>99%) and is stored at -20°C to maintain stability .

Sphingolipids like 4-hydroxysphinganine-1-phosphate are critical in yeast physiology, participating in membrane architecture, stress responses, and signaling pathways . Its phosphorylated form suggests a role analogous to sphingosine-1-phosphate (S1P) in mammalian systems, which regulates cell proliferation and apoptosis .

Properties

Molecular Formula |

C18H40NO6P |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

(2-azaniumyl-3,4-dihydroxyoctadecyl) hydrogen phosphate |

InChI |

InChI=1S/C18H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18(21)16(19)15-25-26(22,23)24/h16-18,20-21H,2-15,19H2,1H3,(H2,22,23,24) |

InChI Key |

AYGOSKULTISFCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COP(=O)(O)[O-])[NH3+])O)O |

Origin of Product |

United States |

Preparation Methods

Sphingolipid Biosynthesis in S. cerevisiae

The de novo biosynthesis of 4-HS1P in S. cerevisiae originates from serine and palmitoyl-CoA, which are condensed by serine palmitoyltransferase (SPT) to form 3-ketodihydrosphingosine. This intermediate is reduced to dihydrosphingosine (sphinganine), followed by hydroxylation at the C4 position by the enzyme sphingolipid C4-hydroxylase (Sur2p) to yield phytosphingosine. Subsequent phosphorylation by sphingoid base kinases (Lcb4p and Lcb5p) converts phytosphingosine into 4-hydroxysphinganine-1-phosphate.

Key enzymatic steps include:

Metabolic Engineering for Enhanced Production

Recent studies have engineered S. cerevisiae strains to optimize 4-HS1P yields by:

-

Knocking out degradation pathways : Deletion of DPL1 (dihydrosphingosine phosphate lyase) prevents the breakdown of sphingoid base phosphates.

-

Overexpressing hydroxylases and kinases : Amplifying SUR2 and LCB4/LCB5 increases flux toward 4-HS1P.

-

Heterologous gene expression : Introducing human DES1 (sphingolipid Δ4-desaturase) and ACER1 (alkaline ceramidase) modifies sphingolipid profiles to favor 4-HS1P accumulation.

Chemical Synthesis Approaches

Phosphorylation of Phytosphingosine

Chemical synthesis of 4-HS1P typically begins with phytosphingosine isolated from yeast. The hydroxyl group at C1 is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl₃) or di-tert-butyl dicarbonate (Boc₂O) in anhydrous conditions. For example:

This method achieves ~60% yield but requires extensive purification to remove byproducts.

Solid-Phase Synthesis

Advanced solid-phase techniques employ resin-bound phytosphingosine derivatives. After phosphorylation, the product is cleaved from the resin and purified via high-performance liquid chromatography (HPLC). This approach reduces side reactions and improves purity (>95%) but is cost-prohibitive for large-scale production.

Extraction and Purification from Yeast Cultures

Lipid Extraction

4-HS1P is extracted from S. cerevisiae using a chloroform/methanol/water mixture (2:1:0.8 v/v). Cells are lysed by boiling, and lipids are partitioned into the organic phase. Internal standards (e.g., C17-sphinganine-1-phosphate) are added for quantification.

Chromatographic Purification

Crude extracts undergo sequential purification:

-

Normal-phase chromatography : Silica gel columns separate sphingolipids by polarity.

-

Reversed-phase HPLC : C18 columns resolve 4-HS1P from structurally similar lipids (e.g., sphingosine-1-phosphate).

-

Liquid chromatography-mass spectrometry (LC-MS) : Validates purity and quantifies 4-HS1P using MRM (multiple reaction monitoring).

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Time | Scalability |

|---|---|---|---|---|

| Biological Synthesis | 20–30 mg/L | 85–90% | 7–10 days | Moderate |

| Chemical Synthesis | 50–60% | 90–95% | 2–3 days | Low |

| Extraction/Purification | 5–10 mg/g cells | 95–99% | 3–5 days | High |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

4-hydroxysphinganine-1-phosphate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, altering the compound’s biological activity.

Reduction: Reduction reactions can modify the phosphate group, potentially affecting the compound’s solubility and interaction with biological targets.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-hydroxysphinganine-1-phosphate can yield 4-ketosphinganine-1-phosphate, while reduction can produce 4-hydroxysphinganine .

Scientific Research Applications

Cellular Signaling

4-Hydroxysphinganine-1-phosphate acts as a signaling molecule that modulates various cellular processes. Research indicates that it plays a role similar to sphingosine-1-phosphate in plant systems, affecting guard cell function and stomatal closure in response to environmental stimuli. In S. cerevisiae, sphingolipid signaling pathways have been shown to be involved in cell survival under stress conditions, such as oxidative stress and nutrient deprivation .

Stress Response Mechanisms

Studies have demonstrated that 4-hydroxysphinganine-1-phosphate influences the survival of yeast cells during stress conditions. For instance, deletion of the SVF1 gene, which is involved in sphingolipid metabolism, results in hypersensitivity to oxidative stress . This suggests that sphingolipids play a protective role against cellular damage induced by reactive oxygen species.

Biotechnological Applications

The unique properties of S. cerevisiae make it a valuable organism for biotechnological applications, including biofuel production and fermentation processes. The modulation of sphingolipid metabolism through compounds like 4-hydroxysphinganine-1-phosphate can enhance yeast's resilience to industrial fermentation conditions . Additionally, understanding the metabolic pathways involving this compound can lead to improved strains for industrial applications.

Table 1: Effects of 4-Hydroxysphinganine-1-Phosphate on Yeast Cell Survival

| Condition | Effect on Cell Survival | Reference |

|---|---|---|

| Oxidative Stress | Increased resistance | |

| Nutrient Deprivation | Modulation of growth | |

| High Temperature | Enhanced stress response |

Table 2: Sphingolipid Metabolites in Saccharomyces cerevisiae

| Metabolite | Function | Reference |

|---|---|---|

| 4-Hydroxysphinganine-1-phosphate | Cell signaling and survival | |

| Sphingosine-1-phosphate | Regulation of apoptosis | |

| Phytoceramide | Structural component of membranes |

Case Study 1: Role in Stomatal Closure

In a study involving Arabidopsis thaliana, it was found that 4-hydroxysphinganine-1-phosphate plays a critical role in calcium-mediated stomatal closure. This finding parallels its function in yeast cells where sphingolipids are implicated in stress responses .

Case Study 2: Industrial Fermentation

Research on the fermentation capabilities of S. cerevisiae has highlighted how manipulating sphingolipid pathways can enhance ethanol production efficiency under varying osmotic pressures and pH levels. This application is vital for improving bioethanol production processes .

Mechanism of Action

The mechanism of action of 4-hydroxysphinganine-1-phosphate involves its interaction with sphingosine-1-phosphate receptors, particularly receptor 4. This interaction triggers a cascade of intracellular signaling pathways that regulate cell growth, differentiation, and response to stress . The compound’s effects are mediated through its binding to these receptors, influencing various molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares 4-hydroxysphinganine-1-phosphate with key analogs:

Key Observations:

Phosphorylation Status: The presence of a 1-phosphate group in 4-hydroxysphinganine-1-phosphate distinguishes it from non-phosphorylated analogs like D-ribo-phytosphingosine (C17 base), which lacks this modification . Phosphorylation enhances solubility and enables interaction with specific receptors or transporters.

Backbone Variability : Sphingosine-1-phosphate (d18:1) contains an unsaturated sphingosine backbone (d18:1), whereas 4-hydroxysphinganine-1-phosphate has a fully saturated 4-hydroxysphinganine backbone. This difference influences membrane fluidity and signaling specificity .

Acylation : N-Palmitoyl-1-deoxysphinganine (m18:0/16:0) is a ceramide-like molecule with an acyl chain, making it more hydrophobic than phosphorylated derivatives. This compound is implicated in apoptosis, unlike 4-hydroxysphinganine-1-phosphate, which is associated with survival signaling .

Physicochemical Properties

- Lipophilicity : 4-Hydroxysphinganine-1-phosphate has a logP of 4.43 , indicating moderate lipophilicity. This is lower than N-palmitoyl-1-deoxysphinganine (logP ~7–8) but higher than sphingosine-1-phosphate (logP ~2.5) due to differences in hydroxylation and acylation .

- Thermal Stability : The boiling point of 4-hydroxysphinganine-1-phosphate is 585.4°C , comparable to other sphingolipids, reflecting strong intermolecular interactions from hydrogen bonding and van der Waals forces .

Biological Activity

4-Hydroxysphinganine-1-phosphate (also known as phytosphingosine-1-phosphate, or PHS) is a sphingolipid metabolite that plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. This compound has garnered attention for its biological activity in the model organism Saccharomyces cerevisiae (yeast), which serves as an excellent system for studying sphingolipid metabolism due to its genetic tractability and conservation of many cellular pathways with higher eukaryotes.

Overview of Sphingolipid Metabolism

Sphingolipids are essential components of cell membranes and are involved in signaling pathways that regulate various cellular functions. In S. cerevisiae, sphingolipid metabolism begins with the synthesis of ceramide, which can be converted into different sphingoid bases, including phytosphingosine (PHS) and its phosphorylated form, 4-hydroxysphinganine-1-phosphate. The regulation of these metabolites is critical for maintaining cellular homeostasis and responding to environmental stressors.

Biological Functions of 4-Hydroxysphinganine-1-Phosphate

Cell Survival and Stress Response

Research has demonstrated that 4-hydroxysphinganine-1-phosphate is involved in regulating cell survival under stress conditions. For instance, S. cerevisiae strains lacking the gene SVF1, which is implicated in sphingolipid metabolism, exhibit hypersensitivity to oxidative stress and other metabolic challenges. This suggests that PHS may play a protective role by modulating sphingolipid levels and activating survival pathways .

Signaling Pathways

PHS is known to activate several signaling cascades within yeast cells. It has been shown to enhance the activity of kinases such as Ypk1/2p and Sch9p, which are crucial for cell growth and survival. These kinases respond to changes in sphingolipid levels, indicating that PHS acts as a signaling molecule that can influence downstream cellular responses .

Case Study 1: Role of SVF1 in Sphingolipid Pathway

In a study examining the function of SVF1, researchers found that deletion of this gene led to increased resistance to sphingosine at high concentrations, suggesting a complex role for Svf1p in regulating sphingoid metabolism and cellular responses to stress . The study utilized various yeast strains and genetic analyses to elucidate the interactions between SVF1 and other components of the sphingolipid pathway.

Case Study 2: Genetic Engineering for Enhanced Production

Another investigation focused on engineering S. cerevisiae strains to optimize the production of phytosphingosine derivatives. By manipulating metabolic pathways and enhancing NADPH availability, researchers achieved significant increases in PHS production, demonstrating the potential for biotechnological applications of these compounds .

Data Tables

| Parameter | Value | Notes |

|---|---|---|

| PHS Concentration | Up to 50 μM | Tested for growth inhibition |

| Survival Rate (svf1Δ) | Increased resistance observed | Indicates a protective role under stress |

| Kinase Activation | Ypk1/2p and Sch9p | Enhanced activity with PHS presence |

Q & A

Basic Research Questions

Q. How is 4-hydroxysphinganine-1-phosphate structurally characterized in S. cerevisiae?

- Methodological Answer : Structural identification involves mass spectrometry (MS) and nuclear magnetic resonance (NMR). The compound has a molecular formula of C₁₈H₄₀NO₆P (molecular weight: 397.487 g/mol) with a hydroxyl group at position 4 and a phosphate group at position 1 of the sphinganine backbone. Key spectral data include a boiling point of 585.4°C and a density of 1.1 g/cm³ . Synonymous terms like phytosphingosine 1-phosphate are used interchangeably in literature .

Q. What are the primary biosynthetic pathways for 4-hydroxysphinganine-1-phosphate in yeast?

- Methodological Answer : The compound is synthesized via the sphingolipid pathway:

- Step 1 : Condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, catalyzed by serine palmitoyltransferase.

- Step 2 : Reduction to dihydrosphingosine, followed by hydroxylation at position 4.

- Step 3 : Phosphorylation by sphingosine kinase (e.g., Lcb4/Lcb5 in yeast) to produce 4-hydroxysphinganine-1-phosphate.

Enzymes like dihydrosphingosine-1-phosphate phosphatase (encoded by LCB3) regulate its catabolism .

Q. Which analytical methods are recommended for quantifying this compound in cellular extracts?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Optimize for m/z 398.3 (M+H⁺).

- Radiolabeling : Incorporate ³²P-ATP during phosphorylation steps to track metabolic flux.

- Genetic Validation : Combine with yeast knockout strains (e.g., lcb4Δ/lcb5Δ) to confirm specificity .

Advanced Research Questions

Q. How does 4-hydroxysphinganine-1-phosphate influence heat stress responses in yeast?

- Methodological Answer : The compound regulates stress signaling via:

- Protein Kinase C (PKC) Pathway : Modulates membrane integrity under thermal stress.

- Transcriptional Regulation : Affects genes like HSP104 through interactions with transcription factors (e.g., Msn2/Msn4).

- Experimental Design : Use heat shock assays (37–42°C) in sphingolipid-deficient mutants (lcb3Δ) and quantify survival rates via colony-forming units (CFUs) .

Q. What experimental approaches can elucidate genetic interactions involving this sphingolipid?

- Methodological Answer :

- Two-Hybrid Screens : Identify protein interactors (e.g., phosphatases or kinases) using libraries of yeast ORFs .

- Synthetic Genetic Array (SGA) Analysis : Cross sphingolipid pathway mutants (e.g., lcb1Δ) with the yeast knockout collection to detect synthetic lethal interactions .

- CRISPR-Cas9 Editing : Introduce point mutations in regulatory regions (e.g., promoter of LCB3) to study feedback mechanisms .

Q. How to address discrepancies in quantifying 4-hydroxysphinganine-1-phosphate across studies?

- Methodological Answer :

- Standardization : Use internal standards (e.g., deuterated 4-hydroxysphinganine-1-phosphate) to normalize LC-MS data.

- Strain-Specific Calibration : Account for variations in yeast strain backgrounds (e.g., BY4741 vs. W303) by including strain-matched controls.

- Meta-Analysis : Compare datasets from studies like Mao et al. (1997) and Auesukaree et al. (2005) to identify confounding factors (e.g., growth phase or nutrient availability) .

Notes for Experimental Design

- Storage : Store the compound at -20°C in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis .

- Genetic Controls : Include ypk1Δ (defective in sphingolipid signaling) as a negative control in stress assays .

- Data Validation : Ensure consistency between LC-MS results and genetic/pharmacological perturbations (e.g., myriocin treatment to block biosynthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.